4-butyl-1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
The compound 4-butyl-1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thieno-triazolo-pyrimidinone core. Its structure includes a butyl substituent at position 4 and a 3-oxo-3-(4-phenyl-5,6-dihydropyridinyl)propyl chain at position 1 (Fig. 1).
The synthesis of such compounds typically involves multi-step heterocyclic coupling, as seen in analogous structures. For instance, derivatives like 7-phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (Compound 4f) are synthesized via condensation of hydrazono esters with thienopyrimidinone precursors .
Properties
IUPAC Name |
8-butyl-12-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-2-3-14-29-24(32)23-20(13-17-33-23)30-21(26-27-25(29)30)9-10-22(31)28-15-11-19(12-16-28)18-7-5-4-6-8-18/h4-8,11,13,17H,2-3,9-10,12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHJJJMXCRBKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC(=CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Compound A belongs to a broader class of thieno-triazolo-pyrimidinones, which exhibit variations in substituents and fused ring systems. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical Properties
Comparative solubility and stability data are lacking in the evidence. However, molecular weight and substituents suggest Compound A has moderate lipophilicity (logP ~3–4), aligning with analogs like the pyrimidinyl-piperazine derivative (~logP 3.5) . Chromenone-based analogs (Compound 16) are likely more polar due to oxygen-rich scaffolds .
Q & A
Basic: What synthetic strategies are optimal for constructing the thieno-triazolo-pyrimidinone core of this compound?
Methodological Answer:
The synthesis of the fused heterocyclic system requires a multi-step approach. Key steps include:
- Cyclocondensation of thiophene derivatives with aminopyrimidines to form the thieno-pyrimidine scaffold.
- Triazole ring formation via Huisgen 1,3-dipolar cycloaddition or oxidative cyclization of hydrazine intermediates, as demonstrated in analogous triazolo-pyrimidine syntheses .
- Functionalization of the propyl side chain with a 4-phenyl-5,6-dihydropyridinone group using nucleophilic substitution or coupling reactions.
Critical Parameters: Solvent choice (e.g., ethanol/dioxane for crystallization) and stoichiometric control to minimize byproducts like unreacted hydrazones .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy: Assign peaks for diagnostic protons (e.g., the butyl chain’s methylene groups at δ 1.2–1.6 ppm and the triazole ring’s aromatic protons at δ 7.5–8.5 ppm) .
- LC-MS: Confirm molecular weight ([M+H]+ expected ~550–600 Da) and detect impurities (e.g., residual starting materials or dealkylated byproducts) .
- X-ray Crystallography: Resolve the 3D conformation to verify spatial arrangement of the dihydropyridinone and triazolo-pyrimidine moieties .
Advanced: How should contradictory bioactivity data across cell-based assays be analyzed?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions: Variations in cell lines (e.g., metabolic activity of CYP450 enzymes affecting prodrug activation) or serum-free vs. serum-containing media .
- Compound Stability: Degradation in aqueous buffers (e.g., hydrolysis of the oxo-propyl group) can reduce potency. Use stability-indicating HPLC methods to monitor integrity .
- Off-Target Effects: Screen against related kinases or GPCRs (e.g., the 4-phenylpiperazine moiety may interact with dopamine receptors) .
Advanced: What computational approaches predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking: Use the dihydropyridinone group as a hydrogen-bond acceptor in docking simulations with ATP-binding pockets (e.g., kinase targets).
- Molecular Dynamics (MD): Simulate interactions over 100 ns to assess the stability of the butyl chain in hydrophobic binding pockets .
- QSAR Modeling: Correlate substituent effects (e.g., phenyl vs. chlorophenyl groups) with activity data from analogs to refine target hypotheses .
Basic: What in vitro assays are recommended for initial biological evaluation?
Methodological Answer:
- Enzyme Inhibition: Test against kinases (e.g., MAPK or CDK families) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
- Solubility Profiling: Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Process Control: Implement continuous-flow chemistry for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
- Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura coupling of the phenyl-dihydropyridinone group .
- Solvent Optimization: Replace ethanol with acetonitrile or THF to enhance intermediate solubility and reduce reaction time .
Basic: What are common purification challenges for this compound?
Methodological Answer:
- Byproduct Removal: Use silica gel chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate unreacted hydrazones .
- Crystallization Issues: Low solubility in polar solvents may require mixed-solvent systems (e.g., ethanol/dioxane) or sonication-assisted crystallization .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Analog Synthesis: Modify the butyl chain (e.g., replace with isobutyl or cyclopropyl groups) and evaluate changes in logP and bioactivity .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., the triazole N-atom) using 3D-QSAR models .
- Metabolic Profiling: Incubate with liver microsomes to identify vulnerable sites (e.g., oxidation of the dihydropyridinone ring) .
Advanced: What analytical techniques resolve isomeric impurities in the final product?
Methodological Answer:
- Chiral HPLC: Separate enantiomers using a Chiralpak® AD-H column and n-hexane/isopropanol mobile phase .
- 2D NMR (NOESY): Detect spatial proximity between the butyl chain and triazole protons to confirm regiochemistry .
Basic: What are the stability requirements for long-term storage?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the thieno-triazolo moiety.
- Humidity Control: Use desiccants to avoid hydrolysis of the oxo-propyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
